molecular formula C7H13N3O B13606172 1-Amino-2-(1-methyl-1h-pyrazol-5-yl)propan-2-ol

1-Amino-2-(1-methyl-1h-pyrazol-5-yl)propan-2-ol

Cat. No.: B13606172
M. Wt: 155.20 g/mol
InChI Key: HOIREYMRDFRUSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Amino-2-(1-methyl-1h-pyrazol-5-yl)propan-2-ol is a compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms.

Preparation Methods

The synthesis of 1-Amino-2-(1-methyl-1h-pyrazol-5-yl)propan-2-ol typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 1-methyl-1H-pyrazol-5-amine with appropriate reagents under controlled conditions. The synthetic route may include steps such as amination, reduction, esterification, and condensation . Industrial production methods often optimize these steps to achieve higher yields and purity, utilizing advanced techniques like continuous flow synthesis and automated reactors.

Chemical Reactions Analysis

1-Amino-2-(1-methyl-1h-pyrazol-5-yl)propan-2-ol undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can produce a variety of derivatives with different functional groups.

Mechanism of Action

The mechanism of action of 1-Amino-2-(1-methyl-1h-pyrazol-5-yl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biological pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

1-Amino-2-(1-methyl-1h-pyrazol-5-yl)propan-2-ol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C7H13N3O

Molecular Weight

155.20 g/mol

IUPAC Name

1-amino-2-(2-methylpyrazol-3-yl)propan-2-ol

InChI

InChI=1S/C7H13N3O/c1-7(11,5-8)6-3-4-9-10(6)2/h3-4,11H,5,8H2,1-2H3

InChI Key

HOIREYMRDFRUSL-UHFFFAOYSA-N

Canonical SMILES

CC(CN)(C1=CC=NN1C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.